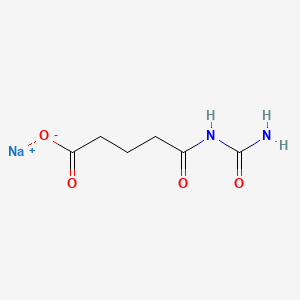
Sodium5-(carbamoylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium5-(carbamoylamino)-5-oxopentanoate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sodium ion, a carbamoylamino group, and an oxopentanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium5-(carbamoylamino)-5-oxopentanoate typically involves the reaction of 5-oxopentanoic acid with carbamoylamine in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-oxopentanoic acid+carbamoylamine+sodium base→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium5-(carbamoylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbamoylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Sodium5-(carbamoylamino)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium5-(carbamoylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Sodium5-(carbamoylamino)-5-oxopentanoate: shares similarities with compounds such as sodium 5-oxopentanoate and carbamoylamino derivatives.
Sodium 5-oxopentanoate: This compound lacks the carbamoylamino group, making it less versatile in certain reactions.
Carbamoylamino derivatives: These compounds have similar functional groups but may differ in their overall structure and reactivity.
Uniqueness: this compound is unique due to its combined structural features, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C6H9N2NaO4 |
|---|---|
Poids moléculaire |
196.14 g/mol |
Nom IUPAC |
sodium;5-(carbamoylamino)-5-oxopentanoate |
InChI |
InChI=1S/C6H10N2O4.Na/c7-6(12)8-4(9)2-1-3-5(10)11;/h1-3H2,(H,10,11)(H3,7,8,9,12);/q;+1/p-1 |
Clé InChI |
NOPPGNOOAOLXHZ-UHFFFAOYSA-M |
SMILES canonique |
C(CC(=O)NC(=O)N)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13547414.png)
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13547424.png)

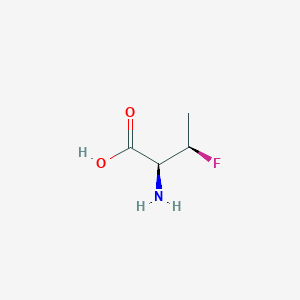

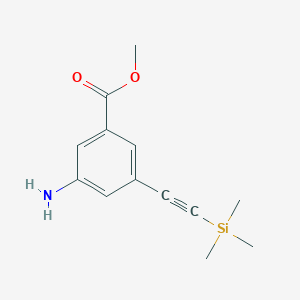
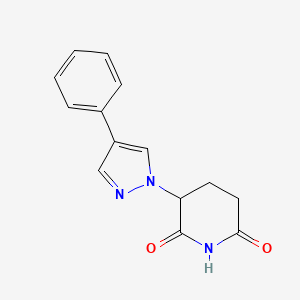

![2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13547489.png)

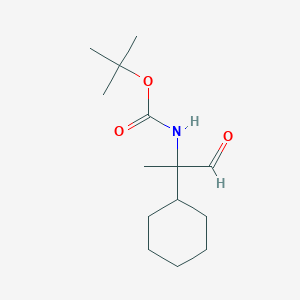
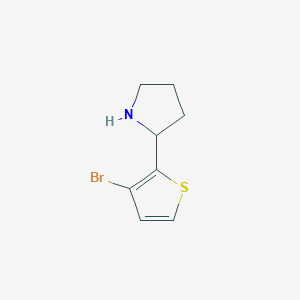
![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)
